molecular formula C21H14F6N2O2 B2651845 6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338783-67-8

6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No.: B2651845
CAS No.: 338783-67-8
M. Wt: 440.345
InChI Key: DYXSQTOZHNRXPT-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with two phenyl rings substituted with trifluoromethyl groups. The pyridine ring is also substituted with a carboxamide group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl groups, and the formation of the carboxamide group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and two phenyl rings substituted with trifluoromethyl groups. The presence of the carboxamide group would also be a significant feature .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl groups, and the carboxamide group. The pyridine ring is electron-deficient due to the presence of the nitrogen atom, which can influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Antifungal Activity

A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antifungal activities against phytopathogenic fungi. Some compounds showed moderate antifungal activities, with specific derivatives exhibiting higher inhibition activities against certain fungi than commercial fungicides (Wu et al., 2012).

Antimicrobial and Antifungal Agents

Twenty-six novel derivatives of 6-oxo-pyridine-3-carboxamide were synthesized and evaluated as antibacterial and antifungal agents. The study found that certain derivatives displayed broad-spectrum antibacterial activity, with some being equipotent to reference drugs against specific bacterial strains and fungi (El-Sehrawi et al., 2015).

Optically Pure Cobalt Pyridine Amidates

Research on optically pure anionic complexes of pyridinecarboxamide ligands revealed interesting extended structures with potential applications in material science. The study explored the synthesis of radical cation salts with tetrathiafulvalene (TTF), indicating the potential for creating materials with specific optical properties (Chmel et al., 2011).

Lanthanide Podates

The study of lanthanide podates with unsymmetrical tridentate pyridine-2,6-dicarboxamide binding units indicated a method for creating complexes with predetermined structural and electronic properties. These findings can contribute to the development of new materials with specific functionalities (Renaud et al., 1999).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)15-4-1-3-13(9-15)11-29-12-14(7-8-18(29)30)19(31)28-17-6-2-5-16(10-17)21(25,26)27/h1-10,12H,11H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSQTOZHNRXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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